molecular formula C20H20FN3O2 B2497848 (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 312604-72-1

(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2497848
CAS RN: 312604-72-1
M. Wt: 353.397
InChI Key: RJOQNPIEZOCMKO-ATJXCDBQSA-N
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Description

(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide, also known as EMD 534085, is a synthetic compound with potential therapeutic applications. It belongs to the class of chromene derivatives and has been studied for its various biological activities.

Mechanism of Action

The mechanism of action of (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide 534085 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. Studies have shown that this compound 534085 inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory effects. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, leading to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
This compound 534085 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), leading to its anti-inflammatory effects. It has also been shown to reduce the production of reactive oxygen species (ROS), leading to its antioxidant effects. In addition, this compound 534085 has been shown to inhibit the proliferation of cancer cells and induce apoptosis, leading to its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide 534085 has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and its potential interactions with other compounds.

Future Directions

There are several future directions for the study of (2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide 534085. One potential direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease. Another direction is to investigate its potential use in combination therapy with other compounds for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other compounds.

Synthesis Methods

(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide 534085 can be synthesized through a multistep process involving the reaction of 2,4-difluorobenzaldehyde with diethylaminoethylamine, followed by cyclization and condensation with 3-amino-2H-chromen-2-one. The final product is obtained through recrystallization and purification.

Scientific Research Applications

(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide 534085 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Several studies have shown that this compound 534085 exhibits anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to have neuroprotective effects and potential applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

7-(diethylamino)-2-(2-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-3-24(4-2)14-10-9-13-11-15(19(22)25)20(26-18(13)12-14)23-17-8-6-5-7-16(17)21/h5-12H,3-4H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQNPIEZOCMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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